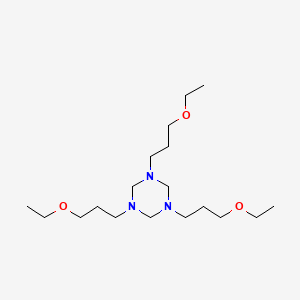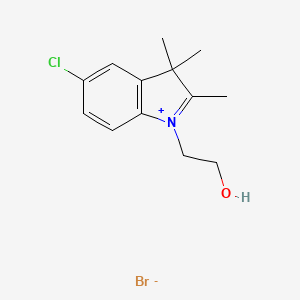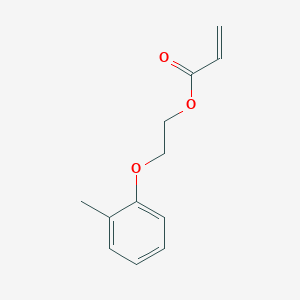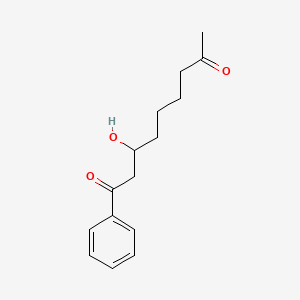
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is a chemical compound belonging to the triazinane family. Triazinanes are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxypropyl groups attached to the nitrogen atoms of the triazinane ring. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane typically involves the reaction of triazinane with ethoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of triazinane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of triazinane derivatives with reduced ethoxypropyl groups.
Substitution: Formation of triazinane derivatives with new functional groups replacing the ethoxypropyl groups.
Scientific Research Applications
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The ethoxypropyl groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- 1,3,5-Tris(4-ethoxybutyl)-1,3,5-triazinane
- 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is unique due to its specific ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Properties
| 113293-49-5 | |
Molecular Formula |
C18H39N3O3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1,3,5-tris(3-ethoxypropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O3/c1-4-22-13-7-10-19-16-20(11-8-14-23-5-2)18-21(17-19)12-9-15-24-6-3/h4-18H2,1-3H3 |
InChI Key |
FUVJISLFUKMLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1CN(CN(C1)CCCOCC)CCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/no-structure.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)




